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Abstract

This technical guide provides a detailed overview of the chemical and physical properties of
Azepan-4-one (also known as hexahydro-4H-azepin-4-one), a seven-membered heterocyclic
ketone. The azepane scaffold is a significant structural motif in medicinal chemistry, and
Azepan-4-one serves as a key intermediate in the synthesis of various pharmaceutical
compounds. This document compiles available data on its properties, outlines plausible
experimental protocols for its synthesis and characterization, and presents this information in a
clear and accessible format for researchers and professionals in drug development. While
extensive experimental data for the parent compound is not readily available in the public
domain, this guide leverages data from its hydrochloride salt and related N-substituted analogs,
alongside computational predictions, to provide a thorough profile.

Chemical and Physical Properties

Azepan-4-one is a cyclic ketone and a secondary amine, making it a versatile building block in
organic synthesis. The majority of readily available experimental data pertains to its
hydrochloride salt, which is a more stable and commonly supplied form.

Identifiers and General Properties
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A summary of the key identifiers for Azepan-4-one and its hydrochloride salt is presented

below.
Azepan-4-one
Property Azepan-4-one .
Hydrochloride
IUPAC Name azepan-4-one[1] azepan-4-one;hydrochloride[2]
Hexahydro-4H-azepin-4-one, Perhydroazepin-4-one
Synonyms 4-Azepanone, 4- hydrochloride, Hexahydro-4H-
Oxohomopiperidine azepin-4-one HCI
CAS Number 105416-56-6[1] 50492-22-3|2]

Molecular Formula

CeH11NOJ[1]

CeH12CINO[2]

Molecular Weight

113.16 g/mol [1]

149.62 g/mol [2]

Tabulated Physical Properties

The following table summarizes the known and predicted physical properties of Azepan-4-one

and its hydrochloride salt. It is important to note that some of the data for the free base are

computational predictions and should be verified experimentally.

Value (Azepan-4-

Value (Azepan-4-

Property . Notes
one) one Hydrochloride)
Melting Point Not available 179 °C Experimental value.
- _ 198.4 + 23.0 °C at 760 . _
Boiling Point Not applicable Predicted value.
mmHg
Density 1.0+0.1 g/cm?3 Not available Predicted value.
Flash Point 91.7+228°C >110 °C Predicted value.
N Soluble in water and ) Predicted based on
Solubility _ Soluble in water.
polar organic solvents. structure.
pKa Not available Not available
LogP -0.35 Not available Predicted value.
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Synthesis and Purification

While a definitive, detailed experimental protocol for the synthesis of the parent Azepan-4-one
is not widely published, several strategies for the preparation of azepan-4-one derivatives are
described in the literature. A plausible and commonly employed method is the reductive
aminocyclization of a suitable dialdehyde precursor.

Plausible Synthesis Route: Reductive Aminocyclization

This method involves the ozonolysis of a protected cyclohexenone to a dialdehyde, followed by
cyclization with an amine source and subsequent reduction.

Reaction Scheme:

General Experimental Protocol for Synthesis

The following is a generalized protocol based on similar syntheses of N-substituted hexahydro-
4H-azepin-4-ones.

Materials:

e 2-Cyclohexen-1-one

» Ethylene glycol

e p-Toluenesulfonic acid (p-TsOH)

o Toluene

e Methanol

e Ozone source

« Triethyl phosphite or other reducing agent
o Ammonium chloride (NH4Cl)

e Sodium cyanoborohydride (NaBHsCN)
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Acetonitrile
Phosphate buffer
Hydrochloric acid (HCI)

Standard laboratory glassware and purification apparatus

Procedure:

Protection of the Ketone: 2-Cyclohexen-1-one is refluxed with ethylene glycol and a catalytic
amount of p-TsOH in toluene with a Dean-Stark apparatus to form the corresponding ketal.

Ozonolysis: The protected cyclohexene is dissolved in methanol and cooled to -78 °C.
Ozone is bubbled through the solution until a blue color persists. The excess ozone is then
removed, and a reducing agent (e.g., triethyl phosphite) is added to work up the ozonide,
yielding the dialdehyde.

Reductive Aminocyclization: The crude dialdehyde is dissolved in acetonitrile, and
ammonium chloride and a phosphate buffer are added. Sodium cyanoborohydride is then
added portion-wise. The reaction is stirred until completion, leading to the formation of the
protected azepane ring.

Deprotection: The ketal protecting group is removed by treatment with aqueous hydrochloric
acid to yield Azepan-4-one hydrochloride. The free base can be obtained by neutralization.

Purification

Purification of Azepan-4-one can be achieved through several methods, depending on the

purity of the crude product and the nature of the impurities.

Distillation: For the free base, which is expected to be a liquid or low-melting solid, vacuum
distillation can be an effective purification method.

Recrystallization: The hydrochloride salt is a solid and can be purified by recrystallization
from a suitable solvent system, such as ethanol/ether.
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e Column Chromatography: For removal of closely related impurities, silica gel column
chromatography can be employed. A polar eluent system, such as
dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (for
the free base), would likely be effective.

Spectroscopic and Chromatographic
Characterization

Characterization of the synthesized Azepan-4-one is crucial to confirm its structure and purity.
The following are the expected spectroscopic and chromatographic properties and general
protocols for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected *H NMR Spectrum (CDCls, 400 MHz):

0 ~3.0-3.5 ppm (m, 4H): Protons on the carbons alpha to the nitrogen (C2-Hz and C7-Hz).

0 ~2.5-2.8 ppm (m, 4H): Protons on the carbons alpha to the carbonyl group (C3-Hz and C5-
H2).

0 ~1.8-2.2 ppm (m, 1H): NH proton, which may be broad and its chemical shift can be
concentration-dependent. This signal will exchange with D20.

0 ~1.5-1.9 ppm (m, 2H): Protons on the C6 carbon.

Expected 3C NMR Spectrum (CDCls, 100 MHz):

0 ~208-212 ppm: Carbonyl carbon (C4).

0 ~45-50 ppm: Carbons alpha to the nitrogen (C2 and C7).

0 ~40-45 ppm: Carbons alpha to the carbonyl group (C3 and C5).

0 ~25-30 ppm: C6 carbon.

General NMR Experimental Protocol:
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Prepare a solution of Azepan-4-one (or its hydrochloride salt) in a suitable deuterated
solvent (e.g., CDCIs, D20, DMSO-ds) at a concentration of approximately 5-10 mg/mL.

Transfer the solution to a 5 mm NMR tube.
Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Process the spectra using appropriate software to perform Fourier transformation, phase
correction, and baseline correction.

Integrate the signals in the tH NMR spectrum and assign the chemical shifts based on
expected values and coupling patterns.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (neat):

~3300 cm~1 (broad): N-H stretching of the secondary amine.
~2850-2950 cm~1: C-H stretching of the aliphatic CHz groups.
~1710 cm~? (strong): C=0 stretching of the ketone.
~1400-1500 cm~*: C-H bending vibrations.

~1100-1200 cm~1: C-N stretching vibration.

General FT-IR Experimental Protocol (ATR):

Ensure the ATR crystal of the FT-IR spectrometer is clean.

Record a background spectrum.

Place a small amount of the neat Azepan-4-one sample onto the ATR crystal.
Acquire the IR spectrum over a range of 4000-400 cm™1,

Clean the ATR crystal after the measurement.
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Mass Spectrometry (MS)

Expected Mass Spectrum (Electron lonization - EI):
e Molecular lon (M+): m/z = 113.

e Major Fragmentation Peaks: Fragmentation is likely to occur alpha to the carbonyl group and
the nitrogen atom, leading to characteristic fragment ions.

General GC-MS Experimental Protocol:

o Prepare a dilute solution of Azepan-4-one in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate).

« Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

o The GC will separate the components of the sample, and the MS will record the mass
spectrum of the eluting Azepan-4-one.

e Analyze the resulting mass spectrum for the molecular ion peak and characteristic
fragmentation patterns.

Safety and Handling

The hydrochloride salt of Azepan-4-one is classified under the Globally Harmonized System
(GHS) with the following hazard statements:

e H302: Harmful if swallowed.[2]

e H315: Causes skin irritation.[2]

e H318: Causes serious eye damage.[2]

e H332: Harmful if inhaled.[2]

e H335: May cause respiratory irritation.[2]

Recommended Precautionary Measures:
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Use only in a well-ventilated area.

Wear protective gloves, protective clothing, eye protection, and face protection.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash skin thoroughly after handling.

Do not eat, drink, or smoke when using this product.
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General Experimental Workflow for Characterization

Figure 2: General Workflow for Azepan-4-one Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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